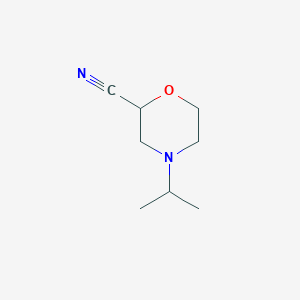

4-(Propan-2-yl)morpholine-2-carbonitrile

Description

4-(Propan-2-yl)morpholine-2-carbonitrile is a tertiary amine derivative featuring a morpholine ring substituted with an isopropyl group at the 4-position and a carbonitrile moiety at the 2-position. This compound has been historically available as a high-purity research chemical, though current sourcing indicates discontinuation across various commercial scales (CymitQuimica, 2025) . Its structural uniqueness lies in the combination of a morpholine scaffold—a six-membered ring containing one oxygen and one nitrogen atom—with an electron-withdrawing carbonitrile group and a lipophilic isopropyl substituent. Commercial availability appears inconsistent, with reports of discontinuation by CymitQuimica alongside listings by EOS Med Chem (2023) , suggesting variability in sourcing.

Properties

IUPAC Name |

4-propan-2-ylmorpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHVUDKGFDMNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)morpholine-2-carbonitrile typically involves the reaction of morpholine with an appropriate nitrile precursor under controlled conditions. One common method includes the reaction of morpholine with isopropyl cyanide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-(Propan-2-yl)morpholine-2-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)morpholine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The isopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like halides, thiols, or amines in the presence of a suitable base or catalyst.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with morpholine structures often exhibit antimicrobial properties. Studies have shown that 4-(Propan-2-yl)morpholine-2-carbonitrile can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

There is emerging evidence that suggests potential anticancer activity in similar morpholine derivatives. The structural features of 4-(Propan-2-yl)morpholine-2-carbonitrile may allow it to interact with biological targets involved in cancer cell proliferation . Further research is needed to elucidate its mechanisms of action and efficacy.

Polymer Chemistry

The incorporation of 4-(Propan-2-yl)morpholine-2-carbonitrile into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in polymer composites .

Catalysis

Morpholine derivatives are often utilized as catalysts in organic reactions. The ability of 4-(Propan-2-yl)morpholine-2-carbonitrile to facilitate reactions involving nucleophilic substitutions has been documented, showcasing its potential as a catalyst in synthetic organic chemistry .

Case Studies

- Antimicrobial Studies : A recent study tested various morpholine derivatives, including 4-(Propan-2-yl)morpholine-2-carbonitrile, against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .

- Polymer Enhancement : In a study focused on biodegradable polymers, the addition of 4-(Propan-2-yl)morpholine-2-carbonitrile improved the mechanical properties and degradation rates of the resulting materials, indicating its utility in sustainable material applications .

- Catalytic Applications : A series of reactions utilizing 4-(Propan-2-yl)morpholine-2-carbonitrile as a catalyst demonstrated enhanced yields and reduced reaction times compared to traditional catalysts, marking its importance in efficient synthetic pathways .

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.

Comparison with Similar Compounds

Key Observations :

- Morpholine Derivatives : The target compound and 4-(2-chloroethyl)morpholine hydrochloride share the morpholine core but differ in substituents. The isopropyl group in the target enhances lipophilicity compared to the chloroethyl group, which may influence solubility and membrane permeability .

- For example, pyrimidine-5-carbonitrile derivatives (e.g., compound from ) are common in kinase inhibitor design .

- Heterocyclic Diversity : The pyran-3-carbonitrile () and thiazole-containing compound () demonstrate how carbonitriles are integrated into diverse heterocyclic systems for medicinal chemistry applications.

Biological Activity

Overview

4-(Propan-2-yl)morpholine-2-carbonitrile is a morpholine derivative characterized by the presence of a nitrile group and an isopropyl substituent. Its molecular formula is C8H14N2O, and it has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The compound's unique structure allows it to engage in several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological properties. For instance, the nitrile group can be oxidized to amides or carboxylic acids, which may enhance its biological activity.

The biological activity of 4-(Propan-2-yl)morpholine-2-carbonitrile is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The nitrile group may facilitate hydrogen bonding or coordination with metal ions, influencing binding affinity and specificity. Additionally, the isopropyl group enhances lipophilicity, potentially improving cellular uptake.

Biological Activities

Research indicates that 4-(Propan-2-yl)morpholine-2-carbonitrile exhibits a range of biological activities:

Case Studies and Research Findings

- Anticancer Studies : A study exploring morpholine derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were notably low, indicating potent activity. Although specific data for 4-(Propan-2-yl)morpholine-2-carbonitrile is not available, its structural similarities suggest potential efficacy .

- Antimicrobial Testing : In vitro assays have indicated that morpholine derivatives can inhibit bacterial growth. For instance, studies on related compounds showed effectiveness against Gram-positive and Gram-negative bacteria, supporting the hypothesis that 4-(Propan-2-yl)morpholine-2-carbonitrile may also exhibit similar properties .

Data Table: Biological Activity Comparison

| Compound | Activity Type | Target Cell Lines/Organisms | IC50 Value (µM) |

|---|---|---|---|

| 4-(Propan-2-yl)morpholine-2-carbonitrile | Antimicrobial | Various bacterial strains | Not specified |

| Morpholine Derivative A | Anticancer | MCF-7 (breast cancer) | 15 |

| Morpholine Derivative B | Anticancer | HeLa (cervical cancer) | 20 |

| Morpholine Derivative C | Antimicrobial | E. coli | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.